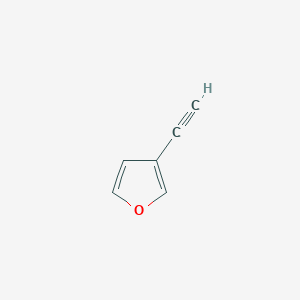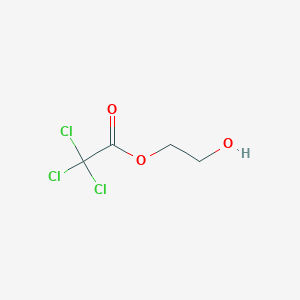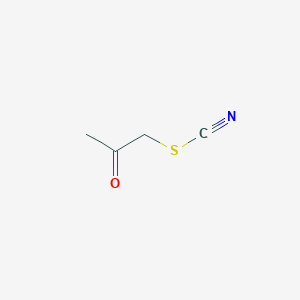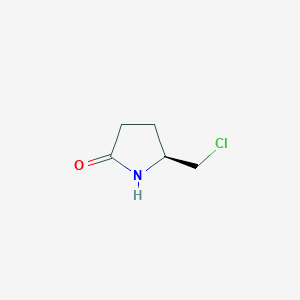
3-乙炔基呋喃
描述
3-Ethynylfuran is a chemical compound with the molecular formula C6H4O . It has an average mass of 92.095 Da and a monoisotopic mass of 92.026215 Da .
Molecular Structure Analysis
The molecular structure of 3-Ethynylfuran consists of 6 carbon atoms, 4 hydrogen atoms, and 1 oxygen atom . It has a molar refractivity of 26.3±0.4 cm³ .
Physical And Chemical Properties Analysis
3-Ethynylfuran has a density of 1.0±0.1 g/cm³ and a boiling point of 104.6±13.0 °C at 760 mmHg . It has a vapour pressure of 35.6±0.2 mmHg at 25°C and an enthalpy of vaporization of 32.9±3.0 kJ/mol . The flash point is 10.8±6.6 °C .
科学研究应用
乙炔基呋喃中的电子传播理论
辛格和米什拉 (2009) 在“物理化学杂志 A”中进行的研究使用电子传播解耦检查了单乙炔基呋喃和二乙炔基呋喃的垂直电离能。研究结果表明,2,5-二乙炔基呋喃中存在强 π 轨道相互作用,呋喃环的氧原子和乙炔基团的碳原子起着至关重要的作用。这表明在制备导电聚合物中具有潜在用途,特别是在单乙炔基呋喃中的 2-乙炔基呋喃和二乙炔基呋喃中的 2,5-二乙炔基呋喃 (Singh 和 Mishra,2009)。
生物衍生的自点击构建模块
Karlinskii 等人 (2019) 从可再生生物质中开发了 2-叠氮甲基-5-乙炔基呋喃,它作为自点击单体。这种由糠醛合成的化合物可以有效地用于使用“绿色”铜(I)催化的叠氮化物-炔烃环加成程序来生产一系列含糠醛的三唑和新的生物基化学品和低聚物材料 (Karlinskii 等人,2019)。
掺杂聚合物中的电导率
Gal、Jung 和 Choi (1991) 探索了聚(2-乙炔基噻吩)和聚(2-乙炔基呋喃)在掺杂了碘、溴和三氯化铁等电子受体时的电导率。研究发现这些掺杂聚合物具有显着的电导率,为它们在电子材料中的潜在应用提供了见解 (Gal, Jung, & Choi, 1991)。
聚乙炔替代品中的膜特性
Hayakawa 等人 (1992) 研究了聚[2,5-双(三氟甲基)-3-乙炔基噻吩]和聚[2,5-双(三氟甲基)-3-乙炔基呋喃] 的膜。这些膜在水性醇渗透蒸发中表现出高气体渗透性、较低的液体渗透性和优先透水性,表明它们在特定的工业应用中很有用 (Hayakawa 等人,1992)。
含三氟甲基取代基乙炔基呋喃的合成和聚合
Okano 等人 (1986) 专注于合成用三氟甲基取代的乙炔基呋喃。他们研究了热、γ 射线诱导和氧化聚合,发现某些乙炔基呋喃可以聚合成不溶性聚合物,为先进材料合成提供了见解 (Okano 等人,1986)。
安全和危害
作用机制
Mode of Action
It’s known that the π-orbital interactions between the ethynyl and furan moieties are found to be strongest in 2,5-diethynylfuran . The oxygen atom of the furan ring and carbon atoms of the ethyne group play an important role in the stabilization/destabilization of HOMO/LUMO of ethynylfurans .
Result of Action
It’s suggested that 2-ethynylfuran among monoethynylfurans and 2,5-diethynylfuran among ethynylfurans may be useful precursors for the preparation of conducting polymers .
生化分析
Biochemical Properties
3-Ethynylfuran plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, 3-Ethynylfuran can act as a substrate for certain cytochrome P450 enzymes, leading to its oxidation and subsequent formation of reactive intermediates. These interactions are crucial for understanding the compound’s metabolic pathways and potential therapeutic applications .
Cellular Effects
The effects of 3-Ethynylfuran on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Ethynylfuran can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-Ethynylfuran exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 3-Ethynylfuran to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, 3-Ethynylfuran has been found to inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethynylfuran have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethynylfuran can undergo degradation under certain conditions, leading to the formation of by-products that may have distinct biological activities. Additionally, the temporal effects of 3-Ethynylfuran on cellular processes, such as gene expression and enzyme activity, have been documented in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Ethynylfuran vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, 3-Ethynylfuran can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .
Metabolic Pathways
3-Ethynylfuran is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Ethynylfuran within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 3-Ethynylfuran can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of 3-Ethynylfuran is a critical factor that affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its subsequent biological effects .
属性
IUPAC Name |
3-ethynylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O/c1-2-6-3-4-7-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQYXZCWSUPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455268 | |
| Record name | 3-ethynylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51061-85-9 | |
| Record name | 3-Ethynylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51061-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-ethynylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethynylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methyl-5-nitrobenzo[d]isoxazole](/img/structure/B1626061.png)





![7-Ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1626073.png)




